Orthogonal Protection Strategy Compatibility: Z-Val-Gly-OH vs. Boc-Val-Gly-OH in Multi-Step SPPS
Z-Val-Gly-OH provides acid-stable protection (stable to TFA) while remaining cleavable by catalytic hydrogenation (H₂/Pd) or HBr/AcOH, enabling its use as an orthogonal intermediate in Boc-strategy solid-phase peptide synthesis where acid-labile side-chain protections (e.g., Boc-Lys, Boc-Orn) must remain intact [1]. In contrast, Boc-Val-Gly-OH requires acidolytic deprotection (typically 50-95% TFA) that would simultaneously cleave Boc-side-chain protections, rendering it incompatible with Boc-strategy SPPS and restricting its utility to Fmoc-based approaches or terminal couplings . The Z-group confers acid stability up to concentrated TFA exposure for periods exceeding 30 minutes, while the Boc group undergoes complete cleavage within 5-30 minutes under identical conditions [1].
| Evidence Dimension | Acid stability (protection group cleavage resistance) |
|---|---|
| Target Compound Data | Z-Val-Gly-OH: Stable to TFA (>30 min exposure), cleavable by H₂/Pd or HBr/AcOH |
| Comparator Or Baseline | Boc-Val-Gly-OH: Rapidly cleaved by TFA (5-30 min, 50-95% TFA) |
| Quantified Difference | Orthogonal deprotection compatibility vs. acid-labile restriction |
| Conditions | Standard Boc-strategy SPPS conditions; TFA deprotection protocols |
Why This Matters
For laboratories employing Boc-strategy SPPS, Z-Val-Gly-OH is functionally essential whereas Boc-Val-Gly-OH is synthetically incompatible.
- [1] Bodanszky M, Bodanszky A. The Practice of Peptide Synthesis. 2nd ed. Springer-Verlag; 1994:9-17, 75-98. View Source
